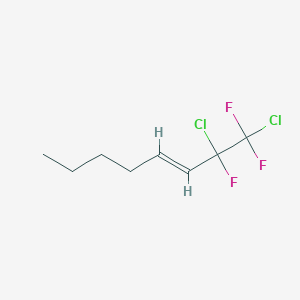

1,2-Dichloro-1,1,2-trifluorooct-3-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,2-dichloro-1,1,2-trifluorooct-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h5-6H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFLHKGXWFDDQU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dichloro 1,1,2 Trifluorooct 3 Ene and Analogous Polyhalogenated Alkenes

Strategies for the Construction of Highly Halogenated Alkene Scaffolds

The creation of highly halogenated alkene frameworks is foundational in organofluorine chemistry. These structures serve as crucial intermediates and are present in various functional materials and biologically active molecules. rsc.org Key strategies involve either the elimination of hydrogen halides from saturated precursors or the assembly of the alkene from smaller, pre-halogenated building blocks.

Dehydrohalogenation is a classic and widely utilized elimination reaction for the synthesis of alkenes. wikipedia.org This method involves the removal of a hydrogen halide (HX) from an alkyl halide, typically promoted by a base. libretexts.orgreadchemistry.com The reaction, also known as β-elimination, is effective for introducing unsaturation into a molecule. youtube.comyoutube.com

The choice of base and reaction conditions is critical for controlling the regioselectivity and yield of the desired alkene. libretexts.org Strong, non-bulky bases like potassium hydroxide (KOH), often in an alcoholic solvent, tend to favor the formation of the more substituted, thermodynamically stable alkene (Zaitsev's product). youtube.comamazonaws.com Conversely, bulky bases, such as potassium tert-butoxide, can preferentially form the less substituted alkene (Hofmann product) by abstracting a more sterically accessible proton. youtube.com The reactivity of the alkyl halide in dehydrohalogenation follows the order: tertiary > secondary > primary. libretexts.orgamazonaws.com The nature of the halogen also influences the reaction rate, which generally increases with the decreasing strength of the carbon-halogen bond (R-F < R-Cl < R-Br < R-I). amazonaws.com

| Method | Substrate Type | Typical Reagents | Key Outcome/Selectivity |

| Dehydrohalogenation | Alkyl Halides | Alcoholic KOH, NaOH | Favors Zaitsev (more substituted) product. youtube.comamazonaws.com |

| Dehydrohalogenation | Alkyl Halides | Potassium tert-butoxide (bulky base) | Favors Hofmann (less substituted) product. youtube.com |

| Dehalogenation | Vicinal Dihalides | Zinc dust, NaI in acetone | Removes two adjacent halogens to form an alkene. libretexts.orgyoutube.com |

An alternative strategy for constructing complex polyhalogenated alkenes involves the use of smaller, readily available fluorinated precursors. This "building block" approach allows for the direct incorporation of fluorinated moieties into a larger molecular structure. For instance, vic-dichloro-fluorinated alkenes can serve as intermediates for producing other fluorinated compounds. google.com

One notable method is the Shapiro reaction, which has been adapted to produce fluoroalkenes directly from ketones. organic-chemistry.org This reaction utilizes N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent, converting ketones into fluoroalkenes with good stereoselectivity, particularly for electron-rich substrates. organic-chemistry.org This approach avoids the need for transition-metal catalysts and provides a direct route to valuable fluorinated structures. organic-chemistry.org The synthesis of 1,1-dichloro-1-alkenes, another important class of halogenated building blocks, can be achieved from corresponding aldehydes or from 1,1,1-trifluoroalkanones treated with aluminium trichloride (B1173362). beilstein-journals.org

Stereoselective Synthesis of Fluorinated Alkenes and Chirality Control

Achieving control over the stereochemistry of the double bond (E/Z configuration) and any adjacent chiral centers is a significant challenge in the synthesis of fluorinated alkenes. researchgate.net The unique properties of fluorine can influence the reactivity and conformational preferences of molecules, necessitating the development of highly selective catalytic systems. nih.gov

Catalytic asymmetric synthesis is a cornerstone of modern chemistry for creating enantiopure chiral molecules with high selectivity. frontiersin.org In the context of fluoroalkenes, these methods are crucial for accessing optically active compounds that are valuable in medicinal chemistry and materials science. rsc.orgresearchgate.net Transition metal catalysts, paired with chiral ligands, are central to many of these transformations, enabling precise control over stereochemistry. frontiersin.org

Asymmetric allylic substitution reactions using fluorine-containing nucleophiles represent an efficient strategy for building molecules with multiple adjacent stereocenters. nih.gov For example, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols provides a direct route to chiral 1,2-fluorohydrins with excellent yields and enantioselectivities. rsc.org Similarly, the development of chiral catalysts for electrophilic fluorination has enabled the construction of C–F quaternary stereogenic centers, which are particularly challenging to synthesize. nih.gov

| Catalyst System | Reaction Type | Substrate | Outcome |

| Iridium Complex | Asymmetric Hydrogenation | Fluorinated Allylic Alcohols | Chiral 1,2-fluorohydrins in high yield and enantioselectivity. rsc.org |

| Chiral Anion Phase-Transfer | Electrophilic Fluorination | Benzothiophenes | Fluorocyclization products in high optical purity. nih.gov |

| Thiazoline Iminopyridine (TIP)-Co Complex | Nazarov Cyclization/Electrophilic Fluorination | Divinyl Ketones | Chiral α-fluorinated cyclopentenones. nih.gov |

| Quinine Squaramide | Asymmetric Mannich Reaction/Electrophilic Fluorination | Oxindole Imines and Pyrazolones | Fluorinated adducts with vicinal tetrasubstituted stereocenters. nih.gov |

Directed reactions offer a powerful method for controlling regioselectivity and stereoselectivity. In these approaches, a functional group within the substrate molecule guides the catalyst or reagent to a specific site. Gold(I) catalysis has been effectively used for the directed hydrofluorination of alkynes. nih.gov By incorporating a directing group, such as a carbonyl, the addition of HF across the alkyne can be controlled to produce the Z-vinyl fluoride with high selectivity. nih.govresearchgate.net This methodology is particularly useful for synthesizing fluoroolefins of interest in medicinal chemistry. nih.gov

Gold(I) catalysts have also been employed in the stereoselective hydrofluorination of electron-deficient alkynes using Et3N·3HF, providing access to (Z)-β-fluoro Michael acceptors. nih.govescholarship.org This method works for a variety of substrates, including α,β-unsaturated amides, esters, and nitriles, yielding single diastereomers with high selectivity. escholarship.org Another approach involves bifunctional activation of hydrogen fluoride, which has been shown to have a broad scope and high functional group tolerance for the hydrofluorination of various alkenes. acs.org

Transition-Metal-Catalyzed Approaches to Halogenated Alkene Derivatives

Transition-metal catalysis is an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds, providing efficient and selective routes to complex molecules. mdpi.comacs.org These methods have revolutionized the synthesis of halogenated compounds by offering higher selectivity, milder reaction conditions, and reduced waste compared to traditional methods. acs.org Metals such as palladium, copper, iron, and gold are commonly used to facilitate a wide range of transformations. mdpi.com

Palladium catalysis, in particular, is a powerful methodology for forming C-C and carbon-heteroatom bonds with high efficiency and chemoselectivity. mdpi.com For example, palladium-catalyzed cross-coupling reactions can be used to generate trisubstituted alkenyl fluorides. researchgate.net Transition metal-catalyzed C-H halogenation has also emerged as a modern tool for the direct installation of halogen atoms, avoiding the need for prefunctionalized substrates. researchgate.net Furthermore, the "halogen dance" reaction, a transposition of a halogen atom on an aromatic ring, can be facilitated by catalytic approaches, offering a powerful tool for molecular editing. researchgate.net These catalytic systems provide versatile pathways for constructing the complex substitution patterns found in molecules like 1,2-dichloro-1,1,2-trifluorooct-3-ene.

Nickel-Catalyzed Alkylation and Arylation Reactions

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the dicarbofunctionalization of unactivated alkenes. These reactions allow for the simultaneous introduction of both an alkyl and an aryl group across a double bond, creating complex molecular scaffolds from simple precursors. princeton.edunih.gov

A notable strategy involves the nickel-catalyzed vicinal alkylarylation of γ,δ-alkenylketimines using aryl halides and alkylzinc reagents. This process constructs two new bonds—one C(sp³)-C(sp³) and one C(sp³)-C(sp²)—with high regio- and stereocontrol. nih.gov The reaction can produce molecules with up to three contiguous all-carbon stereocenters. nih.gov In these transformations, electron-deficient alkenes can serve dual roles, acting as ligands to stabilize reaction intermediates and accelerating the catalytic rate for C(sp³)-C(sp³) bond formation. nih.gov

Similarly, nickel-catalyzed hydroarylation of alkenes using aryl halides as coupling partners achieves excellent anti-Markovnikov selectivity with aryl-substituted alkenes. rsc.org This regioselectivity is crucial for controlling the final structure of the product. The mechanism is believed to involve an irreversible hydrometallation step that determines the reaction's selectivity. rsc.org These methods showcase the potential for nickel catalysis to construct the carbon backbone required for compounds like this compound by coupling appropriate alkyl and aryl fragments with a functionalized alkene.

| Reaction Type | Coupling Partners | Key Features | Selectivity |

|---|---|---|---|

| Vicinal Alkylarylation | γ,δ-Alkenylketimines, Aryl Halides, Alkylzinc Reagents | Forms C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds; Tolerates various functional groups. nih.gov | High regio- and stereoselectivity. nih.gov |

| Hydroarylation | Alkenes, Aryl Halides | Effective for aryl-substituted alkenes and enol ethers. rsc.org | Excellent anti-Markovnikov selectivity. rsc.org |

| Aryl-Alkylation | Alkenes, Aryl Radical Precursors | Simultaneous formation of multiple C-C bonds. princeton.edu | Regioselectivity depends on reaction design. princeton.edu |

Cobalt-Catalyzed Reductive Cross-Coupling Methods

Cobalt-catalyzed reactions offer an economical and effective alternative to more expensive metals for cross-coupling processes. rsc.org These methods are particularly useful for the reductive coupling of various organic halides with alkenes and alkynes, demonstrating high functional group tolerance. rsc.orgnih.gov

One significant application is the reductive coupling of activated alkenes with alkynes, catalyzed by cobalt complex/zinc systems in the presence of water. This reaction produces highly substituted alkenes with excellent regio- and stereoselectivity. organic-chemistry.orgnih.gov The choice of cobalt catalyst system, such as CoI₂(PPh₃)₂/Zn or CoI₂(dppe)/Zn/ZnI₂, depends on the specific substrates, which include acrylates, enones, and vinyl sulfones. nih.gov Deuterium-labeling studies suggest that water serves as the hydrogen source in these transformations, and the mechanism likely proceeds through cobaltacyclopentene intermediates. organic-chemistry.orgnih.gov

Furthermore, a direct reductive cross-coupling between alkenyl and benzyl halides has been developed using a Co/Mn system, which proceeds stereospecifically with retention of the double-bond configuration. nih.gov This highlights the capability of cobalt catalysis to create C(sp²)-C(sp³) bonds, a key structural feature in many complex molecules. The broad scope and tolerance for sensitive functional groups make cobalt-catalyzed cross-coupling a valuable strategy for synthesizing functionalized fluoroalkenes. rsc.org

| Reactants | Catalyst System | Product Type | Key Characteristics |

|---|---|---|---|

| Activated Alkenes + Alkynes | CoI₂(PPh₃)₂/Zn or CoI₂(dppe)/Zn/ZnI₂ | Highly substituted alkenes | Excellent regio- and stereoselectivity; water acts as the hydrogen source. organic-chemistry.orgnih.gov |

| Alkenyl Halides + Benzyl Halides | [CoBr₂(PPh₃)₂]/Mn with NaI | Allylic arenes | Stereospecific with retention of double-bond configuration. nih.gov |

| Various Organic Halides | General Cobalt Salts | Functionalized compounds | Tolerates a wide range of sensitive functional groups (halides, triflates). rsc.org |

Palladium-Catalyzed Cross-Coupling for Fluoroalkene Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a reliable method for forming carbon-carbon bonds. These reactions are instrumental in the synthesis of fluoroalkenes, which are valuable building blocks for bioactive molecules and advanced materials. mdpi.com The Mizoroki-Heck reaction, for instance, allows for the arylation of olefins, where a vinylic hydrogen is replaced by an organic group from an organic halide, often with high regioselectivity. mdpi.com

Specific strategies have been developed for fluorinated substrates. One approach involves the cross-coupling of fluorinated alkenes, such as 2,3,3,3-tetrafluoroprop-1-ene, with arylboronic acids to yield (Z)-β-fluoro-β-(trifluoromethyl)styrene derivatives. mdpi.com Another powerful method is the palladium-catalyzed ring-opening cross-coupling of gem-difluorinated cyclopropanes with gem-diborylalkanes. nih.gov This reaction proceeds under mild conditions to produce 2-fluoroallylic gem-diboronic esters with exceptional Z-stereoselectivity and chemo-selectivity. nih.gov

The mechanism of these reactions typically involves the oxidative addition of an in-situ generated Pd(0) species to an organic halide, followed by olefin coordination and insertion. A subsequent β-elimination step (e.g., β-fluorine or β-hydride elimination) yields the final fluoroalkene product. mdpi.com The versatility of palladium catalysis allows for the coupling of various partners, including aryl halides, arylboronic acids, and N-tosylhydrazones, often via C–F bond activation for perfluoro-organic compounds. mdpi.comrsc.org

| Fluorinated Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 2,3,3,3-tetrafluoroprop-1-ene | Arylboronic acids | Pd catalyst | (Z)-β-fluoro-β-(trifluoromethyl)styrenes. mdpi.com |

| gem-difluorinated cyclopropanes | gem-diborylalkanes | Pd catalyst with LDA base | 2-fluoroallylic gem-diboronic esters. nih.gov |

| Chlorotrifluoroethylene (CTFE) | Arylboronic acids | Pd(0) catalyst with a base | α,β,β-trifluorostyrenes. mdpi.com |

| Electron-deficient aryl fluorides | Aryl N-tosylhydrazones | Pd catalyst | Stilbenes (via C-F activation). rsc.org |

Gold(I)-Catalyzed Stereoselective Hydrofluorination of Alkynes

Gold(I) catalysis provides a highly effective method for the stereoselective hydrofluorination of alkynes, yielding monofluoroalkenes that are valuable synthetic intermediates. escholarship.orgescholarship.orgnih.gov This approach is particularly useful for electron-deficient alkynes, allowing for the synthesis of β-fluoro Michael acceptors such as fluorinated α,β-unsaturated aldehydes, esters, ketones, and amides. escholarship.orgescholarship.org

The reaction typically employs a gold(I) complex, often with a bulky phosphine ligand like RuPhos, and a fluoride source such as triethylamine trihydrogen fluoride (Et₃N·3HF) or aqueous hydrofluoric acid. escholarship.orgacs.org The process is known for its high stereoselectivity, predominantly forming the (Z)-vinyl fluorides in many cases with ≥97% diastereoselectivity. escholarship.orgescholarship.org This method represents the first catalytic example of diastereoselective synthesis for a range of β-alkyl, β-fluoro Michael acceptors directly from alkynes. nih.gov

N-heterocyclic carbene (NHC) gold(I) bifluoride complexes have also been developed as convenient and air-stable catalysts for this transformation. core.ac.uk These catalysts have proven efficient for the hydrofluorination of both symmetrical and unsymmetrical alkynes, affording products in good to excellent yields with high stereo- and regioselectivity. core.ac.uk The versatility of the gold-catalyzed hydrofluorination makes it a key strategy for accessing functionalized monofluoroalkenes. acs.org

| Alkyne Type | Catalyst | Fluoride Source | Key Outcome | Stereoselectivity |

|---|---|---|---|---|

| Electron-deficient alkynes | RuPhos-ligated gold(I) complex | Et₃N·3HF | Synthesis of β-fluoro Michael acceptors. escholarship.orgescholarship.org | High (often ≥97% Z-isomer). nih.gov |

| Symmetrical and unsymmetrical alkynes | NHC gold(I) bifluoride complexes | Internal (from bifluoride) | Formation of fluorinated stilbene analogues and fluorovinyl thioethers. core.ac.uk | High stereo- and regioselectivity. core.ac.uk |

| Internal alkynes | Gold catalyst | Aqueous HF | Additive-free synthesis of monofluoroalkenes. acs.org | Good yields and regioselectivity for certain substrates. acs.org |

Radical-Mediated Synthetic Pathways for Functionalized Halogenated Alkenes

Radical-mediated reactions offer powerful and often complementary strategies to transition-metal catalysis for the synthesis of functionalized halogenated alkenes. These methods typically involve the generation of highly reactive radical intermediates that can participate in addition and elimination reactions to form new carbon-carbon and carbon-halogen bonds.

Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Elimination (ATRE) in Fluoroalkylation

Atom Transfer Radical Addition (ATRA) is a fundamental process for the fluoroalkylation of alkenes. researchgate.net In this reaction, a fluoroalkyl radical is generated and adds across a C=C double bond. The resulting carbon-centered radical then abstracts a halogen atom from another molecule of the starting fluoroalkyl halide, propagating a radical chain and forming the addition product. researchgate.netrsc.org

In many cases, the initial ATRA product can undergo a subsequent elimination of a hydrogen halide, a process known as Atom Transfer Radical Elimination (ATRE). This tandem ATRA-ATRE sequence is a highly effective method for synthesizing perfluoroalkylated alkenes from terminal alkenes and perfluoroalkyl halides. nih.govacs.org Visible-light photoredox catalysis, often using organic dyes like Eosin Y, can facilitate these reactions under mild conditions. nih.govacs.org

Recent advancements have explored catalyst-free approaches. For example, the formation of an electron donor-acceptor (EDA) complex between a solvent like N,N-dimethylacetamide (DMA) and a fluoroalkyl iodide can be activated by visible light to generate the necessary fluoroalkyl radical. researchgate.netmdpi.com This method avoids the need for a dedicated photocatalyst and provides a simple, efficient route to fluoroalkylated alkenes with high functional group tolerance. researchgate.net

| Methodology | Radical Source | Key Features | Reaction Type |

|---|---|---|---|

| Organic Dye-Catalyzed Photoredox | Perfluoroalkyl halides | Uses visible light and a photocatalyst (e.g., Eosin Y); mild conditions. nih.govacs.org | ATRE |

| Dual Photoredox/Copper Catalysis | Fluoroalkyl bromides | Uses an Iridium photocatalyst to generate the radical and a copper catalyst to form the C-Br bond. rsc.org | ATRA |

| Catalyst-Free EDA Complex | Fluoroalkyl iodides | Driven by photochemical activation of an EDA complex with a solvent (e.g., DMA). researchgate.netmdpi.com | ATRE |

| Amine-Promoted Thermal Reaction | Ethyl iododifluoroacetate | Promoted by a catalytic amount of an amine under heating conditions. tandfonline.com | ATRA |

Photocatalytic Strategies for Perfluoroalkylation and Trifluoromethylation of Alkenes

Visible-light photocatalysis has become a prominent and sustainable tool for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. rsc.org This strategy is widely used for the perfluoroalkylation and trifluoromethylation of alkenes, which are crucial modifications in medicinal chemistry and materials science. organic-chemistry.org

These reactions typically involve a photocatalyst, such as a ruthenium or iridium complex, that becomes excited upon absorbing visible light. organic-chemistry.orgchinesechemsoc.org The excited photocatalyst can then engage in a single-electron transfer (SET) event with a fluoroalkyl source, like CF₃I or CF₃SO₂Na, to generate a trifluoromethyl radical (•CF₃). organic-chemistry.orgchinesechemsoc.org This radical readily adds to an alkene, forming a new carbon-centered radical intermediate. nih.gov The fate of this intermediate determines the final product, which can result from subsequent oxidation, reduction, or atom transfer steps. nih.govrsc.org

The versatility of this approach is demonstrated by the variety of difunctionalization reactions that can be achieved. For instance, the solvent can play a critical role in determining the reaction outcome, leading to keto-trifluoromethylation or amino-trifluoromethylation of alkenes from the same starting materials under different solvent conditions. acs.org Furthermore, photocatalytic methods can be combined with other catalytic cycles, such as cooperative iron and thiol catalysis, to enable the hydrofluoroalkylation of alkenes using abundant fluoroalkyl carboxylic acids. nih.gov These strategies offer broad substrate scope and high functional group compatibility, making them powerful tools for synthesizing complex halogenated molecules. chinesechemsoc.orgrsc.org

| Reaction | Fluoroalkyl Source | Photocatalyst Example | Key Features |

|---|---|---|---|

| Trifluoromethylation | CF₃I | Ru(Phen)₃Cl₂ | Highly E-stereoselective for terminal alkenes. organic-chemistry.org |

| Azotrifluoromethylation | Sodium triflinate (CF₃SO₂Na) | Not specified | Efficient synthesis of trifluoromethylated azo compounds. rsc.org |

| Trifluoromethylthio-Trifluoromethylation | CF₃SO₂Na | fac-Ir(ppy)₃ | Dual-oxidative strategy using a single reagent for both CF₃ and SCF₃ groups. chinesechemsoc.org |

| Hydrofluoroalkylation | Fluoroalkyl carboxylic acids | Cooperative Iron-photocatalysis | Redox-neutral process using cheap and abundant reagents. nih.gov |

| Keto/Amino-Trifluoromethylation | Trifluoromethylsulfonylpyridinium salt (TFSP) | Ir(ppy)₃ | Solvent-dependent outcome (keto- in DMSO, amino- in CH₃CN). acs.org |

Radical Cyclization and Annulation Reactions Involving Halogenated Alkenes

Radical cyclization and annulation reactions represent a cornerstone in modern synthetic organic chemistry, providing efficient pathways for the construction of cyclic and polycyclic molecular architectures. The incorporation of halogen atoms in alkene substrates offers unique opportunities for initiating and controlling these radical processes. The relative weakness of carbon-halogen bonds facilitates their homolytic cleavage to generate carbon-centered radicals, which can then participate in intramolecular cyclization events. These reactions are valued for their ability to form carbon-carbon bonds under mild conditions and their tolerance of a wide range of functional groups.

The general process of a radical cyclization-initiated reaction involves the generation of a radical from a halogenated alkene, which then undergoes an intramolecular addition to a double or triple bond to form a cyclic radical intermediate. nih.govresearchgate.net This intermediate can then be trapped or undergo further transformation to yield the final product. nih.gov Annulation, a process where a new ring is fused onto an existing system, can also be achieved through radical pathways involving halogenated precursors.

Atom Transfer Radical Cyclization (ATRC)

A prominent methodology in this field is Atom Transfer Radical Cyclization (ATRC). In a typical ATRC reaction, a radical initiator or a transition metal catalyst abstracts a halogen atom from the polyhalogenated alkene substrate. This generates a carbon-centered radical that subsequently cyclizes. The resulting cyclic radical is then quenched by abstracting a halogen atom from a donor molecule or the catalyst, regenerating the active species and propagating a chain reaction. mdpi.com

Research has demonstrated various strategies for ATRC. For instance, Gevorgyan and coworkers reported a Palladium-catalyzed radical reaction of iodovinyl derivatives for synthesizing cyclic compounds. nih.gov Another approach involves the photochemically mediated ATRC of unsaturated α-halogenated carbonyls with alkenes. mdpi.com In this method, visible light irradiation in the presence of a diisopropylethylamine (DIPEA) promotes the formation of a halogen-bonding complex. Homolytic cleavage of the carbon-halogen bond within this complex generates the initial carbon radical, which then undergoes intermolecular addition and subsequent intramolecular cyclization. mdpi.com

The regioselectivity of the cyclization is a critical aspect, often governed by Baldwin's rules. For example, the formation of five- and six-membered rings through 5-exo and 6-exo cyclizations is generally favored. nih.gov A study illustrated this preference where a dichlorocarbon radical, generated from a copper(I) catalyst abstracting a chlorine atom, underwent a more favorable 6-exo cyclization over a less favorable 7-endo cyclization to yield the corresponding six-membered product. nih.gov

| Reaction Type | Substrate Example | Conditions | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Photochemical ATRC | Dimethyl 2-allyl-2-bromomalonate and an alkyne | Visible light, diisopropylethylamine (DIPEA) | Carbon-centered radical after C-Br bond cleavage | Cyclopentene derivative | mdpi.com |

| Transition Metal-Catalyzed ATRC | Iodovinyl derivative | Palladium catalyst | Cyclized radical intermediate | General cyclic compounds | nih.gov |

| Copper-Catalyzed ATRC | Alkene with a CCl3 group | [Cu(I)L]Cl | Dichlorocarbon radical leading to a cyclized radical | 6-membered chlorinated ring product | nih.gov |

Photocyclization of Halogenated Alkenes

Photochemical excitation provides another powerful tool for initiating radical cyclizations in halogenated alkenes. The use of light allows for the activation of specific functional groups under mild conditions. mdpi.com For instance, the photocyclization of halogenated stilbene derivatives can proceed via an electrocyclization followed by the elimination of a hydrogen halide to achieve aromatization. The nature of the halogen atom can influence the reaction pathway. While brominated stilbenes may favor a loss of two hydrogen atoms, substrates with an ortho-bromine atom can undergo cyclization followed by the elimination of HBr. mdpi.com

In contrast, the reactivity of ortho-iodostilbenes under photochemical conditions is often initiated by the homolytic cleavage of the carbon-iodine bond. This generates an aryl radical that subsequently adds to the opposing aromatic ring, demonstrating a different mechanistic pathway compared to their bromo-analogs. mdpi.com

Radical Annulation Strategies

Radical annulation reactions are employed to construct fused ring systems. A notable example is the photocatalyzed (3+2) cycloaddition between electron-rich alkenes and vinyl diazo compounds to synthesize cyclopentenes. nih.gov This transformation is proposed to proceed through the formation of an alkene radical cation upon single-electron oxidation by the photocatalyst. This electrophilic radical cation is then intercepted nucleophilically by the vinyl diazo compound. The resulting intermediate undergoes a 5-endo radical cyclization, followed by reduction and loss of dinitrogen gas to yield the cyclopentene annulation product. nih.gov This method highlights a departure from the traditional electrophilic behavior of vinyl diazo compounds and showcases the versatility of radical cations in annulation reactions. nih.gov

| Strategy | Initiation Method | Key Features | Typical Substrates | Example Outcome |

|---|---|---|---|---|

| Atom Transfer Radical Cyclization (ATRC) | Transition metal catalysis or photochemical irradiation | Chain reaction involving halogen atom transfer; forms C-C and C-X bonds simultaneously. mdpi.com | Alkenes with halogenated groups (e.g., CCl3, C-Br, C-I). nih.govmdpi.com | Formation of mono- or bicyclic halogenated compounds. |

| Photocyclization | UV or visible light irradiation | Can proceed via electrocyclization or initial C-X bond homolysis depending on the substrate. mdpi.com | Halogenated stilbenes and related conjugated systems. mdpi.com | Formation of polycyclic aromatic systems. |

| Radical Cation Annulation | Photocatalysis (single electron oxidation) | Involves the reaction of a radical cation with a nucleophilic partner. nih.gov | Electron-rich alkenes. | (3+2) annulation to form cyclopentene rings. nih.gov |

These methodologies underscore the synthetic power of radical reactions initiated from halogenated alkenes. The ability to control the generation and fate of radical intermediates allows for the strategic construction of complex cyclic and polycyclic systems from relatively simple, halogenated precursors.

Advanced Synthetic Applications and Transformations of 1,2 Dichloro 1,1,2 Trifluorooct 3 Ene As a Chemical Synthon

Building Blocks for Complex Polyhalogenated Organic Frameworks

The unique arrangement of chlorine and fluorine atoms on the octene backbone of 1,2-dichloro-1,1,2-trifluorooct-3-ene would make it a valuable synthon for the construction of complex polyhalogenated organic frameworks. The presence of both reactive chlorine atoms and the robust carbon-fluorine bonds offers orthogonal reactivity. The chlorine atoms could serve as handles for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aromatic or other unsaturated moieties, thereby extending the framework. The trifluoroethyl group at one end and the dichlorofluoroethyl group at the other provide dense halogenation, which can impart specific properties to the resulting framework, such as thermal stability, chemical resistance, and altered electronic characteristics.

The alkene functionality provides a further point for polymerization or addition reactions, allowing for the creation of linear or cross-linked polymeric materials. The stereochemistry of the double bond would also play a crucial role in directing the three-dimensional structure of the resulting frameworks.

Diverse Functionalization of the Alkene Moiety (e.g., Difunctionalization, Cycloadditions)

The carbon-carbon double bond in this compound is a prime site for a variety of chemical transformations, enabling the introduction of diverse functional groups.

Difunctionalization Reactions:

The electron-withdrawing nature of the halogen atoms would likely make the double bond susceptible to a range of difunctionalization reactions. For instance, halogenation reactions (e.g., with Br₂) could lead to the formation of tetrasubstituted haloalkanes. Epoxidation followed by ring-opening would allow for the introduction of oxygen-containing functionalities. Dihydroxylation could yield diols, which are versatile intermediates for further synthesis.

| Reaction Type | Reagents | Potential Product |

| Halogenation | Br₂, Cl₂ | Polyhalogenated octane (B31449) derivative |

| Epoxidation | m-CPBA | Halogenated octene oxide |

| Dihydroxylation | OsO₄, KMnO₄ | Halogenated octane-3,4-diol |

Cycloaddition Reactions:

The alkene moiety is expected to participate in various cycloaddition reactions, providing access to cyclic and heterocyclic scaffolds. [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides could yield five-membered heterocyclic rings. nih.gov Diels-Alder reactions with suitable dienes could form six-membered rings, with the stereochemistry of the product being influenced by the geometry of the double bond in the starting material. These cycloaddition reactions are powerful tools for rapidly increasing molecular complexity. libretexts.orgwikipedia.orgnih.govorganic-chemistry.org

Preparation of Fluoro-Containing Scaffolds with Specific Reactivity

The presence of multiple fluorine atoms in this compound makes it an attractive starting material for the synthesis of unique fluoro-containing scaffolds. The strategic placement of fluorine can significantly influence the reactivity and properties of the target molecules.

Selective dehalogenation or substitution of the chlorine atoms could be achieved while retaining the fluorine atoms, leading to partially fluorinated structures with tailored reactivity. For example, reductive de-chlorination could generate a trifluorooctene derivative. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity.

Integration into Multi-Step Organic Synthesis Sequences for Target Molecule Construction

As a versatile building block, this compound could be integrated into multi-step organic synthesis sequences for the construction of complex target molecules. umontreal.catrine.edu Its various reactive sites—the alkene and the carbon-chlorine bonds—allow for a stepwise and controlled introduction of different functionalities.

For instance, a synthetic sequence could begin with the functionalization of the double bond, followed by modification of the chloro-substituted carbons. This orthogonal reactivity is highly desirable in complex synthesis. The long alkyl chain provides a lipophilic segment, which can be a key feature in the design of biologically active molecules or materials with specific solubility properties. The combination of a fluorinated head and a hydrocarbon tail is characteristic of compounds used in materials science, for example, as surfactants or in the formation of self-assembled monolayers.

Future Research Directions in the Academic Study of Highly Halogenated Alkenes

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Fluoroalkene Transformations

A primary challenge in the synthesis of complex fluoroalkenes is the selective transformation of specific C-F bonds. nih.gov The development of innovative catalytic systems is at the forefront of addressing this challenge. Researchers are exploring versatile copper-catalyzed reactions that allow for the replacement of fluorine atoms with other functional groups, such as boron, opening up a wider range of potential molecular targets. sciencedaily.comtechnologynetworks.com This method is significant because it can be applied to various fluoroalkenes, not just simple ones. sciencedaily.com

Future work will likely focus on:

Single-Atom Catalysts (SACs): These catalysts, which feature isolated metal atoms on a support, combine the high reactivity of homogeneous catalysts with the stability and recyclability of heterogeneous catalysts. mdpi.comencyclopedia.pub They offer a promising avenue for developing highly selective and efficient processes for alkene functionalization, including hydrosilylation and hydroformylation. mdpi.com

Photoredox and Electrochemical Catalysis: These techniques are emerging as powerful and sustainable tools for constructing C-F bonds and for the halofunctionalization of alkenes. rsc.orgmdpi.com They can facilitate reactions under mild conditions, offering new pathways for the synthesis of vicinally functionalized organohalides. rsc.org

Enzyme-Based Catalysis: Biocatalysis, using enzymes like flavin-dependent halogenases (FDHs), presents an opportunity for highly selective halogenation of alkenes and alkynes. nih.gov These enzymes can catalyze reactions with high stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov

| Catalyst Type | Potential Advantage | Example Application |

| Copper-based systems | Versatility, enables C-F borylation | Synthesis of diverse fluoroalkenes |

| Single-Atom Catalysts | High reactivity and stability | Alkene hydrosilylation |

| Photoredox Catalysts | Sustainable, mild reaction conditions | Halofunctionalization of alkenes |

| Flavin-dependent halogenases | High stereoselectivity | Selective C-H halogenation |

Addressing Remaining Challenges in Directed Carbon-Fluorine Bond Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a formidable challenge. numberanalytics.combaranlab.org While significant progress has been made, several hurdles remain. nih.gov Future research will need to focus on developing general methods for C(sp³)–F bond transformations, which are often hampered by issues of selectivity and functional group tolerance. researchgate.net

Key areas for future investigation include:

Non-metal-mediated C-F Activation: The use of strong bases or other highly reactive species offers an alternative to transition metal catalysts for cleaving C-F bonds. numberanalytics.com

Taming Reactive Intermediates: Developing methods to control highly reactive species, such as the difluoromethyl anion, can enable a wider range of functional group transformations. researchgate.net

Late-Stage Functionalization: A major goal is the ability to introduce fluorine or modify C-F bonds at a late stage in the synthesis of a complex molecule. This remains a challenging task due to the inertness of the C-F bond. rsc.org

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways for Complex Halogenated Alkenes

A deeper understanding of the fundamental reactivity of complex halogenated alkenes is essential for developing new synthetic methods. Mechanistic studies provide clarity into the roles of different reactive species and the factors that control reaction outcomes. acs.orgnih.gov For instance, computational studies have been used to elucidate the mechanisms of Wittig-type olefinations that produce fluoroalkenes, revealing the energetic favorability of certain pathways. acs.orgnih.gov

Future research will likely involve:

Advanced Spectroscopic and Computational Analysis: Combining experimental techniques with density functional theory (DFT) calculations can provide detailed insights into reaction mechanisms, such as those involved in oxidative fluorination reactions. researchgate.net

Uncovering Novel Rearrangements: The reaction of highly halogenated compounds with reagents like aluminum trichloride (B1173362) can lead to unexpected and novel rearrangements, providing new routes to valuable chemical structures. nih.govbeilstein-journals.org

Domino and Multicomponent Reactions: Designing reactions where multiple chemical transformations occur in a single pot can lead to the efficient synthesis of complex molecules from simple precursors. researchgate.net

Integration of Machine Learning and AI in the Design and Discovery of New Reactions for Polyhalogenated Alkene Synthesis

Artificial intelligence (AI) and machine learning are rapidly transforming the landscape of chemical research. chemcopilot.com These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. chemcopilot.comnih.govacs.org

The application of AI in this field is expected to grow significantly, with a focus on:

Reaction Prediction: AI models are being trained to predict the major products of chemical reactions with high accuracy, often outperforming human chemists. acs.orgdrugtargetreview.com This can significantly reduce the amount of trial-and-error experimentation required in the lab. chemcopilot.comdigitellinc.com

Predicting Reaction Conditions: Neural networks can be trained on millions of reactions to recommend the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.govacs.org

| AI Application | Function | Impact on Research |

| Reaction Outcome Prediction | Predicts major products from reactants | Reduces experimental screening time and cost |

| Condition Recommendation | Suggests optimal catalysts, solvents, temperature | Accelerates process optimization |

| Pathway Analysis | Elucidates reaction intermediates and mechanisms | Deepens fundamental understanding of reactivity |

| Site Selectivity Prediction | Identifies the most likely reaction site in a molecule | Guides synthesis of specific isomers |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 1,2-Dichloro-1,1,2-trifluorooct-3-ene in laboratory settings?

- Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is effective for quantifying halogenated alkenes due to their volatility and electronegative substituents. High-performance liquid chromatography (HPLC) with UV detection can also be used for non-volatile derivatives. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, particularly focusing on -NMR to resolve fluorine environments .

Q. What synthetic routes are employed for preparing this compound?

- Methodological Answer: Halogenation of fluorinated alkenes via radical-mediated addition or electrophilic substitution is common. For example, chlorination of 1,1,2-trifluorooct-3-ene using sulfuryl chloride (SOCl) under UV light can introduce chlorine atoms. Purification via fractional distillation under inert atmospheres is critical to minimize decomposition .

Q. Which spectroscopic techniques are most effective for structural elucidation of polyhalogenated alkenes?

- Methodological Answer:

- - and -NMR : Identify proton and fluorine environments, with coupling constants revealing stereochemistry (e.g., cis/trans isomerism).

- IR Spectroscopy : Detect C-F (1100–1000 cm) and C-Cl (750–550 cm) stretching vibrations.

- High-resolution MS : Confirm molecular formula via exact mass analysis. Reference databases like PubChem (e.g., for analogous compounds) aid interpretation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways, such as radical addition or electrophilic attack. Solvent effects are simulated using polarizable continuum models (PCM). Transition state analysis (TSA) identifies activation barriers, while molecular dynamics (MD) simulations assess conformational stability under varying temperatures .

Q. What challenges arise in determining the environmental persistence of halogenated alkenes like this compound?

- Methodological Answer: Hydrolysis and photodegradation rates depend on substituent electronegativity and steric effects. Use accelerated aging tests:

- Hydrolysis : Expose to aqueous buffers (pH 3–11) at 50°C, monitoring degradation via GC-MS.

- Photolysis : Employ UV chambers (λ = 254–365 nm) with atmospheric oxygen/nitrogen to simulate tropospheric conditions. Compare with structurally similar compounds (e.g., HCFCs) to infer degradation pathways .

Q. How to design experiments assessing the thermal stability of this compound?

- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (25–500°C, 10°C/min) quantifies decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For kinetic studies, apply the Flynn-Wall-Ozawa method to calculate activation energy () from non-isothermal data .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported physicochemical properties (e.g., boiling points) of halogenated alkenes?

- Methodological Answer: Cross-reference experimental data with computational predictions (e.g., COSMO-RS for solubility, Clausius-Clapeyron equations for vapor pressure). Validate using standardized methods from regulatory guidelines (e.g., OECD 104 for melting points) and ensure calibration against certified reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.